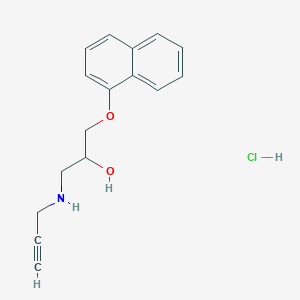
N-(6-Aminohexyl)-2-chloro-N-(2-hydroxydodecyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-Aminohexyl)-2-chloro-N-(2-hydroxydodecyl)acetamide is a chemical compound with a complex structure that includes an aminohexyl group, a chloro group, and a hydroxydodecyl group attached to an acetamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Aminohexyl)-2-chloro-N-(2-hydroxydodecyl)acetamide typically involves multiple steps, starting with the preparation of the aminohexyl and hydroxydodecyl intermediates. These intermediates are then reacted with chloroacetyl chloride under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
N-(6-Aminohexyl)-2-chloro-N-(2-hydroxydodecyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to form a corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as ammonia or thiourea in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted acetamides with various functional groups.
Applications De Recherche Scientifique
N-(6-Aminohexyl)-2-chloro-N-(2-hydroxydodecyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N-(6-Aminohexyl)-2-chloro-N-(2-hydroxydodecyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(6-Aminohexyl)-2,2-dichloro-N-(2-hydroxydodecyl)acetamide
- N-(6-Aminohexyl)-2,2,2-trichloro-N-(2-hydroxydodecyl)acetamide
Uniqueness
N-(6-Aminohexyl)-2-chloro-N-(2-hydroxydodecyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.
Propriétés
Numéro CAS |
62881-12-3 |
|---|---|
Formule moléculaire |
C20H41ClN2O2 |
Poids moléculaire |
377.0 g/mol |
Nom IUPAC |
N-(6-aminohexyl)-2-chloro-N-(2-hydroxydodecyl)acetamide |
InChI |
InChI=1S/C20H41ClN2O2/c1-2-3-4-5-6-7-8-11-14-19(24)18-23(20(25)17-21)16-13-10-9-12-15-22/h19,24H,2-18,22H2,1H3 |
Clé InChI |
GYUYBMZOVIHOPS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(CN(CCCCCCN)C(=O)CCl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


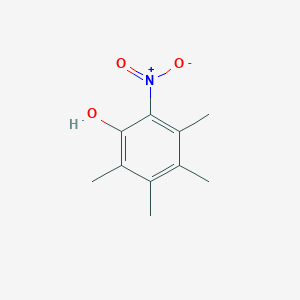
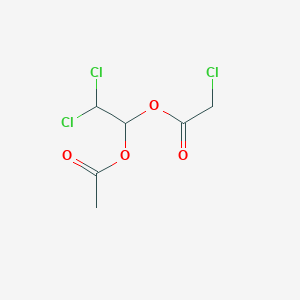
![Bis(2-ethylhexyl) [1-(propylamino)butyl]phosphonate](/img/structure/B14515895.png)
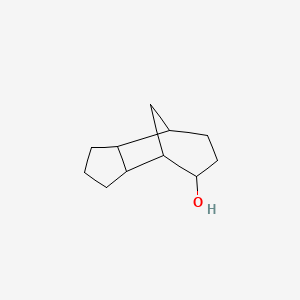
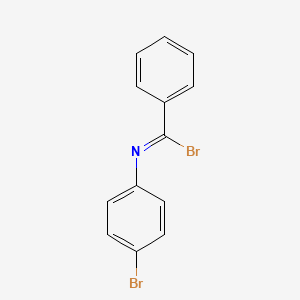
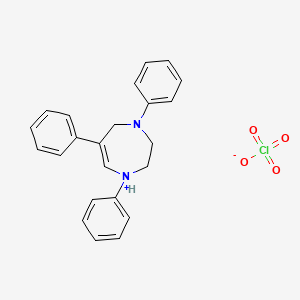

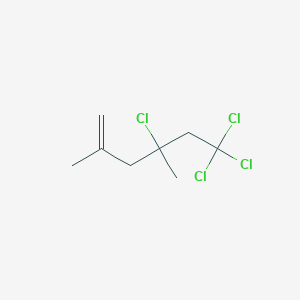
![3-Methyl-1,2-diphenylbicyclo[3.1.0]hex-2-ene](/img/structure/B14515936.png)
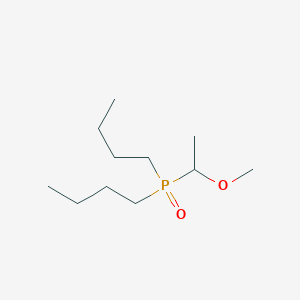


![N-[(Benzyloxy)carbonyl]-L-alanyl-L-alanyl-D-alanine](/img/structure/B14515960.png)
